molecular formula C7H6F3N3O2S B14061460 1-(2-Nitro-5-(trifluoromethylthio)phenyl)hydrazine

1-(2-Nitro-5-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14061460
M. Wt: 253.20 g/mol
InChI Key: FSQLUXHHTFZSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitro-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring

Chemical Reactions Analysis

1-(2-Nitro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

1-(2-Nitro-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Nitro-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound characterized by the presence of a nitro group and a trifluoromethylthio group attached to a hydrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. The unique combination of functional groups enhances its lipophilicity and biological interactions, making it a candidate for further research.

  • Molecular Formula: C7H6F3N3O2S
  • Molecular Weight: 253.2 g/mol

The biological activity of this compound is primarily attributed to:

  • Redox Reactions: The nitro group can generate reactive nitrogen species (RNS), which may interact with cellular components, leading to oxidative stress and apoptosis in cancer cells.
  • Enhanced Membrane Permeability: The trifluoromethylthio group increases the compound's lipophilicity, allowing better penetration through cellular membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

Antioxidant Activity

The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for its potential use in preventing oxidative damage in various diseases.

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the following mechanisms:

  • Activation of caspases
  • Disruption of mitochondrial membrane potential
  • Modulation of signaling pathways related to cell survival

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various hydrazine derivatives included this compound. The results indicated that this compound displayed superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Study 2: Antioxidant Potential

In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests its potential application in therapeutic strategies aimed at diseases characterized by oxidative damage .

Study 3: Cancer Cell Apoptosis

A recent study explored the effects of this hydrazine derivative on human breast cancer cells. Results showed that treatment led to a dose-dependent decrease in cell viability, with significant induction of apoptosis markers such as cleaved PARP and increased caspase activity .

Properties

Molecular Formula

C7H6F3N3O2S

Molecular Weight

253.20 g/mol

IUPAC Name

[2-nitro-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-4-1-2-6(13(14)15)5(3-4)12-11/h1-3,12H,11H2

InChI Key

FSQLUXHHTFZSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)NN)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.